3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a synthetic organic compound classified as a urea derivative. Its structure features a butyl group attached to the nitrogen atom of the urea moiety and a tetrahydroquinoline ring system, which contributes to its unique chemical properties. This compound is of interest in various scientific fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with butyl isocyanate, typically in an inert solvent under controlled conditions.
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea belongs to the class of urea derivatives, which are characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms (N). This compound is specifically categorized within the broader family of tetrahydroquinoline derivatives, which are known for their diverse biological activities .
The synthesis of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the tetrahydroquinoline on the electrophilic carbon atom of the isocyanate group. This leads to the formation of the urea linkage and the release of carbon dioxide.
The molecular formula of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is C_{15}H_{20}N_{2}O. Its structural representation includes:
The compound's molecular weight is approximately 248.34 g/mol. It exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation.
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea involves its interaction with biological targets at a molecular level. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties by interfering with cellular processes essential for growth and replication. The exact pathways remain under investigation but may involve inhibition of specific enzymes or receptors related to disease progression .
Key physical properties include:
Chemical properties include:
Relevant data from spectral analyses can provide insights into functional groups present and confirm structural integrity through techniques like mass spectrometry and NMR spectroscopy .
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several applications in scientific research:
The core structure of 3-butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (C₁₄H₂₁N₃O, MW 247.34 g/mol) [1] [3] is dissected through strategic bond disconnections. The primary retrosynthetic cleavage targets the urea linkage (C-NH-CO-NH-), yielding two synthons: 1,2,3,4-tetrahydroquinolin-8-amine and butyl isocyanate. Alternative pathways involve carbonyl activation of 4-nitrophenyl chloroformate to generate a carbamate intermediate, followed by nucleophilic addition with 3-butylamine [4] [8]. The tetrahydroquinoline core itself is derived from reduction of quinoline precursors or via Povarov reactions between aryl amines, aldehydes, and enol ethers. Enantioselective variants employ chiral phosphoric acid (CPA) catalysts to establish stereocenters, though the target compound lacks chiral specificity [5] [7].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthons Generated | Key Intermediate |
---|---|---|
Urea C-N bond | Tetrahydroquinolin-8-amine + Butyl isocyanate | Aryl isocyanate |
Carbamate route | 8-Aminoquinoline + 4-Nitrophenyl chloroformate | Mixed carbamate |
Core assembly | Aniline + Butyraldehyde + Vinyl ether | Iminium ion |
Tetrahydroquinoline synthesis predominantly employs Brønsted or Lewis acid catalysis. Chiral phosphoric acids (e.g., TRIP) facilitate three-component Povarov reactions between anilines, alkyl aldehydes, and enecarbamates, achieving enantiomeric ratios >99:1 for stereogenic centers [5] [7]. For non-chiral targets like the title compound, simple acid catalysts (e.g., p-TsOH) suffice. Selective N-alkylation at the tetrahydroquinoline nitrogen requires protecting group strategies, typically using benzyl or carbamate groups, to prevent competing C-alkylation. Reductive amination with butyraldehyde/Pd/C or NaBH₃CN-mediated alkylation installs the 3-butyl chain post-cyclization [7]. Critically, ortho-substitution in 8-aminoquinolines necessitates mild conditions to avoid electrophilic substitution side reactions.
Table 2: Catalytic Approaches for Key Transformations
Reaction | Catalyst/Reagent | Yield Range | Selectivity Challenge |
---|---|---|---|
Povarov cyclization | CPA (10 mol%) | 28–92% | Diastereoselectivity (>95:5 dr) |
N-Alkylation | Pd/C, H₂ (5 atm) | 60–91% | Over-reduction to decahydroquinoline |
Reductive amination | NaBH₃CN, AcOH | 75–88% | Competitive C-alkylation |
Urea coupling efficiency hinges on nucleophile-electrophile pairing and solvent polarity control. Isocyanate routes employ anhydrous toluene at 80°C, achieving 85–92% yields but requiring moisture-free conditions due to isocyanate hydrolysis sensitivity [4] [8]. Carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane gives moderate yields (65–75%) but generates stoichiometric ureas as byproducts. Solvent screening reveals polar aprotic solvents (DMF, acetonitrile) optimize carbamate aminolysis, while ethereal solvents (THF) facilitate crystallization. Notably, thiourea analogs (e.g., DO130) show superior ABHD12 inhibition but require CF₃-substituted aryl groups, diverging from the target's simpler urea [4].
Key findings:
Scale-up faces three primary bottlenecks: chromatography-dependent purifications, catalyst poisoning, and urea polymorphism control. Tetrahydroquinoline intermediates require silica gel chromatography due to co-eluting regioisomers, increasing processing time and solvent waste [2] [7]. Pd-catalyzed reductions suffer from thiopoisoning when scaling aryl nitro reductions; switched Pt/C avoids this but risks over-reduction. Crystallization challenges emerge in urea final steps: heptane/ethyl acetate mixtures control polymorphism but demand slow cooling rates (0.5°C/min) [9]. Additionally, thiourea impurities from CS₂ residues must be <0.1% to meet pharmacological impurity standards, necessitating activated carbon treatment [4].
Process compromises:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2